2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a 4-(trifluoromethoxy)phenyl moiety. The triazolo-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation, while the trifluoromethoxy group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O3/c20-11-1-5-13(6-2-11)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-12-3-7-14(8-4-12)32-19(21,22)23/h1-8,10H,9H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDRQCFQJVYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a member of the triazolopyrimidine class, which has gained attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazolopyrimidine core , which is known for its pharmacological properties.
- Substituents such as 4-fluorophenyl and trifluoromethoxy groups that may influence its biological activity.
Biological Activity Overview
Triazolopyrimidine derivatives have been reported to exhibit a range of biological activities:
- Anticancer Activity : Several studies have indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung carcinoma cells .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Triazolopyrimidines have been evaluated for their efficacy against bacterial strains and have shown promising results .
- Anti-inflammatory Effects : Research has indicated that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as aromatase and acetylcholinesterase, leading to reduced cancer cell growth and improved neurological function .
- Cell Cycle Arrest : Some studies suggest that triazolopyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolopyrimidine derivatives demonstrated that specific modifications in the chemical structure enhanced their anticancer activity. The compound exhibited an IC50 value of 9.1 µg/mL against MCF-7 cells, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of related triazolopyrimidine derivatives found that they were effective against several pathogenic bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several bioactive molecules, including triazolo-pyrimidine derivatives, acetamide-containing analogs, and trifluoromethyl/trifluoromethoxy-substituted pharmaceuticals. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences: The target compound’s triazolo[4,5-d]pyrimidinone core differs from flumetsulam’s triazolo[1,5-a]pyrimidine, which impacts ring strain and electronic properties.
Substituent Effects :
- The 4-(trifluoromethoxy)phenyl group in the target compound improves metabolic stability compared to flumetsulam’s 2,6-difluorophenyl-sulfonamide, which is prone to hydrolysis .
- The acetamide linker in the target compound contrasts with the sulfonamide in flumetsulam, offering distinct hydrogen-bonding profiles that may favor drug-target binding over herbicidal activity .
Research Findings and Analytical Insights
Spectroscopic Characterization :
- 1H NMR : Chemical shifts in regions corresponding to the triazolo-pyrimidine core (δ 8.0–8.5 ppm) and acetamide protons (δ 2.0–2.5 ppm) would align with analogs in and .
- Mass Spectrometry : A molecular ion peak at m/z ~466 (calculated for C₂₀H₁₃F₄N₅O₃) would confirm the structure.
Lumping Strategy Relevance :
As per , compounds with similar cores and substituents (e.g., triazolo-pyrimidines) may be grouped for predictive modeling of pharmacokinetics or toxicity, though the target’s unique acetamide moiety warrants individualized assessment .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the triazole and pyrimidine core, followed by functionalization with fluorophenyl and trifluoromethoxyphenyl groups. Key steps include:
- Cyclocondensation of precursors under controlled temperatures (80–120°C) in solvents like DMF or NMP .
- Nucleophilic substitution to introduce the acetamide moiety, requiring anhydrous conditions and catalysts such as triethylamine .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .
Table 1 : Example Reaction Conditions from Literature
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazole formation | DMF | 100 | NaN₃ | 65–75 | |
| Pyrimidine cyclization | NMP | 120 | K₂CO₃ | 70–80 | |
| Acetamide coupling | THF | RT | EDC/HOBt | 60–70 |
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the fluorophenyl group shows distinct aromatic proton splitting patterns at δ 7.2–7.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (MeCN/H₂O mobile phase) to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₁₄F₄N₅O₃: 476.1023) .
Q. What in vitro biological assays have been utilized to evaluate the compound’s pharmacological potential?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values ranging from 1–10 µM. Mechanisms include apoptosis induction via caspase-3 activation .
- Kinase Inhibition : Fluorescence polarization assays targeting EGFR or VEGFR2, with inhibition constants (Kᵢ) reported at <100 nM for triazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Strategies include:
- Comparative SAR Studies : Systematically varying substituents (e.g., replacing 4-fluorophenyl with 3-fluorophenyl) to assess activity trends .
- Standardized Assay Protocols : Replicating studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
Q. What computational strategies are employed to predict the compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Using AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with trifluoromethoxy groups) .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, aiding in reactivity predictions .
Q. What design considerations are critical for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Electron-Withdrawing Groups : Fluorine and trifluoromethoxy groups enhance metabolic stability and target binding via hydrophobic/π-π interactions .
- Scaffold Rigidity : The triazolo-pyrimidine core’s planar structure is essential for intercalation into enzyme active sites. Modifications (e.g., thioether vs. ether linkages) alter conformational flexibility .
Table 2 : Impact of Substituent Modifications on Bioactivity
| Modification Site | Change | Effect on IC₅₀ (Cancer Cells) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | → 3-Fluorophenyl | 2-fold increase | |
| Trifluoromethoxy | → Methoxy | Loss of kinase inhibition |
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- Low Yields in Final Steps : Optimize stoichiometry (e.g., 1.2:1 molar ratio of pyrimidine precursor to acetamide) and use flow chemistry for exothermic reactions .
- Purification Bottlenecks : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for large-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
